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Compound of Interest

Compound Name: 2-Benzylaziridine

Cat. No.: B081543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the accurate identification and

characterization of heterocyclic compounds are paramount. This guide provides a

comprehensive cross-validation of analytical data for 2-Benzylaziridine, a valuable synthetic

intermediate, by comparing its spectral data with that of a structurally related primary amine,

Benzylamine. The following sections present a detailed comparison of their Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the

experimental protocols employed for these analyses.

Comparative Analytical Data
The analytical data for 2-Benzylaziridine and Benzylamine are summarized below. These

tables facilitate a direct comparison of their key spectral features.

¹H NMR Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b081543?utm_src=pdf-interest
https://www.benchchem.com/product/b081543?utm_src=pdf-body
https://www.benchchem.com/product/b081543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter 2-Benzylaziridine (Predicted) Benzylamine (Observed)

Solvent CDCl₃ CDCl₃

Frequency 400 MHz 400 MHz

Chemical Shift (δ) / ppm

7.25-7.40 (m, 5H, Ar-H), 2.85

(dd, 1H, CH₂-Ph), 2.65 (dd,

1H, CH₂-Ph), 2.30 (m, 1H, CH-

N), 1.80 (d, 1H, CH₂-N), 1.40

(d, 1H, CH₂-N), 1.25 (s, 1H,

NH)

7.20-7.35 (m, 5H, Ar-H), 3.85

(s, 2H, CH₂-Ph), 1.45 (s, 2H,

NH₂)

¹³C NMR Data
Parameter 2-Benzylaziridine (Predicted) Benzylamine (Observed)

Solvent CDCl₃ CDCl₃

Frequency 100 MHz 100 MHz

Chemical Shift (δ) / ppm

139.5 (Ar-C), 129.0 (Ar-CH),

128.5 (Ar-CH), 126.5 (Ar-CH),

40.0 (CH₂-Ph), 35.0 (CH-N),

32.0 (CH₂-N)

143.5 (Ar-C), 128.6 (Ar-CH),

127.2 (Ar-CH), 126.9 (Ar-CH),

46.4 (CH₂)

IR Spectroscopy Data
Parameter 2-Benzylaziridine (Predicted) Benzylamine (Observed)

Sample Phase Neat Liquid Neat Liquid

Wavenumber (cm⁻¹)

3280 (N-H stretch), 3060, 3030

(Ar C-H stretch), 2990, 2920

(Aliphatic C-H stretch), 1600,

1495, 1450 (Ar C=C stretch),

1250 (C-N stretch), 880

(Aziridine ring deformation),

740, 700 (Ar C-H bend)

3360, 3280 (N-H stretch,

doublet), 3062, 3027 (Ar C-H

stretch), 2925, 2855 (Aliphatic

C-H stretch), 1605, 1495, 1454

(Ar C=C stretch), 1619 (N-H

bend), 735, 696 (Ar C-H bend)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Data
Parameter 2-Benzylaziridine Benzylamine

Ionization Mode Electron Ionization (EI) Electron Ionization (EI)

Molecular Ion (M⁺) m/z 133 m/z 107

Key Fragments (m/z)
132, 104, 91 (base peak), 77,

65, 56
106 (base peak), 79, 77, 51

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: Bruker Avance 400 MHz

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Spectrometer: Bruker Avance 100 MHz

Pulse Program: zgpg30 (proton decoupled)
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed directly onto the

diamond crystal of an ATR-FTIR spectrometer.

Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory

Spectral Range: 4000-450 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 4

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 mg/mL solution of the analyte was prepared in dichloromethane.

Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890A GC system

Mass Spectrometer: Agilent 5975C MSD

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250°C
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Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for

5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230°C

Quadrupole Temperature: 150°C

Visualization of Analytical Workflow
The logical workflow for the cross-validation of analytical data is depicted in the following

diagram.
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Click to download full resolution via product page

Analytical Data Cross-Validation Workflow

The following diagram illustrates the key signaling pathways in mass spectrometry

fragmentation for both molecules, highlighting the formation of the characteristic base peaks.
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Key Mass Spectrometry Fragmentation Pathways
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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